molecular formula C12H13NO4 B14497319 Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate CAS No. 64230-54-2

Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

Cat. No.: B14497319
CAS No.: 64230-54-2
M. Wt: 235.24 g/mol
InChI Key: HKUOTYAJDSTUAU-UHFFFAOYSA-N
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Description

Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Another common method is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to increase yield and purity. The specific methods can vary depending on the desired derivative and its applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle regulation . The exact pathways can vary depending on the specific biological context and the derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group, for example, can undergo hydrolysis to yield the corresponding acid, providing additional versatility in chemical synthesis .

Properties

IUPAC Name

ethyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-10(14)7-12(16)8-5-3-4-6-9(8)13-11(12)15/h3-6,16H,2,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUOTYAJDSTUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311838
Record name Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64230-54-2
Record name NSC246035
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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